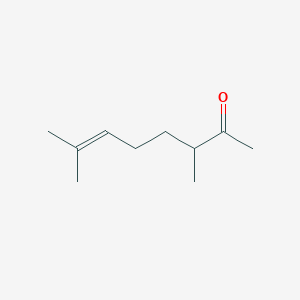

3,7-Dimethyloct-6-EN-2-one

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

504-37-0 |

|---|---|

Molecular Formula |

C10H18O |

Molecular Weight |

154.25 g/mol |

IUPAC Name |

3,7-dimethyloct-6-en-2-one |

InChI |

InChI=1S/C10H18O/c1-8(2)6-5-7-9(3)10(4)11/h6,9H,5,7H2,1-4H3 |

InChI Key |

SSAUUPMMKRJNMJ-UHFFFAOYSA-N |

Canonical SMILES |

CC(CCC=C(C)C)C(=O)C |

Origin of Product |

United States |

Synthetic Methodologies for 3,7 Dimethyloct 6 En 2 One and Its Structural Analogs

Oxidation Strategies for Related Alcohols (e.g., Citronellol (B86348) derivatives)

A primary and efficient route to 3,7-dimethyloct-6-en-2-one involves the oxidation of the corresponding secondary alcohol, 3,7-dimethyloct-6-en-2-ol. ontosight.ai Similarly, related ketones can be synthesized from their alcohol precursors, such as citronellol (3,7-dimethyloct-6-en-1-ol). nih.gov The key challenge in these oxidation reactions is to achieve high selectivity for the carbonyl group formation without affecting the carbon-carbon double bond present in the molecule.

**3.1.1. Catalytic Oxidation Methods (e.g., using CuCl and PdCl₂) **

Bimetallic catalytic systems are employed for the selective oxidation of alcohols to ketones. The Wacker oxidation process, which traditionally uses a palladium chloride (PdCl₂) catalyst with a copper(I) chloride (CuCl) co-catalyst, is a notable example. This system facilitates the oxidation of alkenes to ketones and can be adapted for the oxidation of alcohols. researchgate.net In the context of citronellol derivatives, such catalytic methods can be fine-tuned to selectively oxidize the alcohol moiety. For instance, the oxidation of limonene, a structurally related terpene, using a PdCl₂/CuCl₂/O₂ system in glacial acetic acid has been shown to yield a mixture of oxidized products, demonstrating the utility of this catalytic system in transforming unsaturated terpenoids. researchgate.net

| Catalyst System | Substrate Example | Key Outcome |

| PdCl₂/CuCl₂/O₂ | Limonene | Oxidation to carvyl acetate, carveol, and carvone (B1668592) researchgate.net |

Selective Functional Group Transformations

The selective transformation of functional groups is crucial in the synthesis of complex molecules like this compound. A common transformation is the selective reduction of the ketone to a secondary alcohol using reagents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄). The choice of reagent is critical to avoid the simultaneous reduction of the C=C double bond. For instance, NaBH₄ is generally milder and more chemoselective for ketones in the presence of less reactive double bonds. This reversible transformation between the ketone and its corresponding alcohol highlights the accessibility of the carbonyl group for modification.

Condensation and Ketonization Pathways (e.g., aldol (B89426) condensation of prenol derivatives)

Carbon-carbon bond-forming reactions, such as aldol condensation, provide an alternative pathway to construct the carbon skeleton of this compound and its analogs. libretexts.org The aldol reaction involves the dimerization of an aldehyde or ketone to form a β-hydroxy aldehyde or ketone. libretexts.org Under certain conditions, this product can undergo dehydration to yield an α,β-unsaturated ketone, a process known as aldol condensation. youtube.com

The Claisen-Schmidt reaction, a specific type of aldol condensation between a ketone and an aryl aldehyde, is a well-established method for forming α,β-unsaturated derivatives. libretexts.org While not directly applicable to the synthesis of this compound from simple aryl aldehydes, the underlying principle of condensing a ketone with another carbonyl-containing compound is relevant. For instance, the ethynylation of 6-methyl-5-hepten-2-one (B42903) (a structural analog) with acetylene (B1199291) represents a key industrial C-C bond-forming reaction at the carbonyl group. chemicalbook.com

Multi-step Synthesis from Simpler Precursors (e.g., methyl ethyl ketone)

Complex molecules like this compound can be constructed from simpler, more readily available starting materials through multi-step synthetic sequences. For example, a structural analog, 3,7-dimethylnon-6-en-1-ol, has been synthesized from methyl ethyl ketone in a seven-step process. google.com Such multi-step syntheses often involve a series of reactions that build up the carbon framework and introduce the desired functional groups in a controlled manner. msu.edu

Another example is the synthesis of 2,7-dimethyl-4-octanone from starting materials with no more than four contiguous carbon atoms. One retrosynthetic analysis suggests a Grignard reagent addition to a suitable nitrile as a key step. msu.edu This highlights the strategic disconnection approach used in planning multi-step syntheses.

Stereoselective Synthesis and Chiral Resolution Techniques

The synthesis of specific stereoisomers of this compound is of significant interest, particularly for applications in the fragrance industry where different enantiomers can have distinct odors. google.com Citronellol, a common precursor, exists as two enantiomers: (+)-citronellol and (–)-citronellol, which are found in different natural sources. google.comnih.gov

Enantioselective Catalysis

Enantioselective catalysis is a powerful tool for synthesizing chiral molecules with high enantiomeric purity. This approach utilizes chiral catalysts to control the stereochemical outcome of a reaction. mdpi.comrsc.org For instance, the asymmetric dihydroxylation of an alkene can produce a diol with high enantioselectivity. While specific examples for the direct enantioselective synthesis of this compound are not extensively documented in the provided results, the principles of enantioselective catalysis are broadly applicable to the synthesis of chiral terpenoids. researchgate.net The development of catalytic methods for synthesizing chiral β-branched γ,δ-unsaturated ketones underscores the ongoing efforts to control stereochemistry in these systems.

Chromatographic Separation (e.g., preparative HPLC, GC)

The resolution of enantiomers of this compound and its structural analogs is frequently accomplished using chromatographic techniques. High-performance liquid chromatography (HPLC) and gas chromatography (GC) are powerful methods for both analytical-scale enantiomeric purity determination and preparative-scale isolation of pure enantiomers. researchgate.net The underlying principle of chiral chromatography involves the differential interaction of the enantiomers with a chiral stationary phase (CSP) or a chiral additive in the mobile phase, leading to different retention times and thus, separation. researchgate.netrsc.org

Preparative High-Performance Liquid Chromatography (HPLC)

Preparative HPLC is a scalable version of analytical HPLC designed to purify and isolate compounds. For chiral separations, this involves using columns packed with a chiral stationary phase. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose, are widely used for their broad enantioselectivity. researchgate.net

The separation mechanism on these CSPs often involves the formation of transient diastereomeric complexes between the analyte enantiomers and the chiral selector. These interactions can include hydrogen bonds, dipole-dipole interactions, and inclusion into chiral cavities within the CSP structure. The enantiomer that forms a more stable complex with the CSP is retained longer on the column, while the less stable complex-forming enantiomer elutes earlier.

For structural analogs like 3,7-dimethyloct-6-en-3-ol, reverse-phase (RP) HPLC methods have been developed. These methods can be scaled for preparative separation to isolate impurities or the main compound. ntnu.no The choice of mobile phase, typically a mixture of an organic solvent like acetonitrile (B52724) and an aqueous buffer, is crucial for optimizing the separation. ntnu.nowikipedia.org Pure enantiomers of various chiral compounds have been successfully obtained via HPLC enantioseparation, demonstrating the efficacy of this technique for producing optically pure substances.

Table 1: Example HPLC Conditions for Separation of Structural Analogs

| Parameter | Condition | Reference |

|---|---|---|

| Column | Newcrom R1 (Reverse Phase) | ntnu.no |

| Analytes | 3,7-Dimethyloct-6-en-3-ol, 3,7-Dimethyloct-6-en-1-yl formate | ntnu.nowikipedia.org |

| Mobile Phase | Acetonitrile (MeCN), Water, and Phosphoric Acid | ntnu.nowikipedia.org |

| Detection | Mass Spectrometry (MS) compatible (requires replacing phosphoric acid with formic acid) | ntnu.nowikipedia.org |

| Application | Analytical separation, scalable for preparative isolation of impurities | ntnu.nowikipedia.org |

Gas Chromatography (GC)

Chiral gas chromatography is a highly efficient and sensitive technique for separating volatile enantiomers. researchgate.net This method relies on capillary columns coated with a chiral stationary phase. Cyclodextrin (B1172386) derivatives are among the most common and effective CSPs for GC. uni-halle.de

Cyclodextrins are cyclic oligosaccharides that have a chiral, torus-shaped structure with a hydrophobic inner cavity and a hydrophilic exterior. uni-halle.de Separation occurs based on the inclusion of the analyte into the cyclodextrin cavity and interactions with the functional groups on the rim of the cyclodextrin. The differing stability of the transient diastereomeric host-guest complexes formed between each enantiomer and the chiral cyclodextrin results in different retention times. researchgate.net

The choice of the specific cyclodextrin derivative (e.g., permethylated, diacetylated) and the column temperature program are critical parameters that must be optimized for a successful separation. uni-halle.denih.gov High linear velocity carrier gases, such as hydrogen, are often preferred to enhance separation efficiency. nih.gov

Table 2: Common Chiral Stationary Phases for Gas Chromatography

| CSP Type | Common Derivatives/Trade Names | Applicable Compound Classes | Reference |

|---|---|---|---|

| Cyclodextrins | Permethylated β-cyclodextrin, Heptakis(2,6-di-O-methyl-3-O-pentyl)-β-CD, LIPODEX®, HYDRODEX® | Alcohols, Ketones, Terpenes, Hydroxy acids | researchgate.netnih.gov |

| Amino Acid Derivatives | Chirasil-Val | Amino acids, Alcohols, Amines | researchgate.netnih.gov |

Crystallization-Based Resolution

Crystallization-based methods are classic techniques for resolving racemic mixtures into their constituent enantiomers on a preparative scale. chiralpedia.com These methods are physically based on the differences in the crystal lattice properties of diastereomers or, more rarely, the direct crystallization of a single enantiomer from a racemic mixture. chiralpedia.comlibretexts.org

Diastereomeric Crystallization

The most prevalent crystallization method for chiral resolution is diastereomeric crystallization. wikipedia.orgwikipedia.org Since enantiomers have identical physical properties, including solubility, they cannot be separated by standard crystallization. libretexts.org This method circumvents the problem by converting the pair of enantiomers into a pair of diastereomers, which have distinct physical properties. libretexts.org

The process involves two main steps:

Formation of Diastereomers : The racemic mixture of the ketone, (±)-3,7-dimethyloct-6-en-2-one, is reacted with a single, pure enantiomer of a chiral resolving agent. For a ketone, this can involve reactions to form derivatives such as diastereomeric hydrazones, imines, or ketals using a chiral hydrazine, amine, or diol, respectively. youtube.com The product is a mixture of two diastereomers (e.g., (R)-ketone-(R)-agent and (S)-ketone-(R)-agent).

Separation and Recovery : Because diastereomers have different solubilities in a given solvent, they can be separated by fractional crystallization. chiralpedia.comwikipedia.org One diastereomer will preferentially crystallize out of the solution under controlled conditions of temperature and concentration, leaving the other dissolved. chiralpedia.com After separation by filtration, the pure diastereomer is treated to cleave the resolving agent, yielding the optically pure enantiomer of the original ketone. wikipedia.org

The success of this technique depends heavily on the choice of the resolving agent and the crystallization solvent, which are often selected through empirical screening. wikipedia.org The goal is to maximize the solubility difference between the two diastereomers to achieve a high yield and enantiomeric purity. researchgate.net

Table 3: Common Chiral Resolving Agents for Functional Groups

| Functional Group of Racemate | Class of Resolving Agent | Specific Examples | Reference |

|---|---|---|---|

| Carboxylic Acids | Chiral Bases (Alkaloids) | Brucine, Strychnine, Quinine, (+)-Cinchotoxine | wikipedia.orgpharmacy180.com |

| Bases (Amines) | Chiral Acids | Tartaric acid, Malic acid, Camphorsulfonic acid | libretexts.orgpharmacy180.com |

| Alcohols | Chiral Acids (for ester formation) | Enantiomerically pure carboxylic acids | libretexts.org |

| Ketones | Chiral Hydrazines, Amines, Diols (for hydrazone, imine, or ketal formation) | Chiral hydrazides, (S)-1-phenylethylamine, chiral diols | youtube.com |

Preferential Crystallization

A less common but highly efficient method is preferential crystallization, also known as resolution by entrainment. rsc.orgwikipedia.org This technique is only applicable to about 5-10% of racemic compounds, which are known as conglomerates. wikipedia.org A conglomerate is a mechanical mixture of separate crystals of the two enantiomers, rather than a single crystalline lattice containing both (a racemic compound). uni-halle.de

In this process, a supersaturated solution of the racemic mixture is seeded with a pure crystal of one enantiomer. This seed induces the crystallization of only that same enantiomer, while the other remains in the solution (the mother liquor). rsc.orgnih.gov After filtering the crystals, the process can be repeated by adding seeds of the opposite enantiomer to the now-enriched mother liquor to crystallize the second enantiomer. This method avoids the chemical derivatization steps required for diastereomeric resolution, making it potentially more cost-effective. researchgate.netuctm.edu Determining whether this compound forms a conglomerate would require experimental phase diagram analysis. uni-halle.de

Analytical Chemistry and Characterization Methodologies for 3,7 Dimethyloct 6 En 2 One

Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are indispensable for determining the molecular structure of 3,7-dimethyloct-6-en-2-one. These techniques provide detailed information about the compound's atomic composition and connectivity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of this compound. Both ¹H and ¹³C NMR spectra provide valuable data for structural confirmation.

In ¹H NMR, the chemical shifts and coupling patterns of the protons reveal their chemical environment and proximity to other protons. For a related compound, 3,7-dimethyloct-7-en-1-yl methyl carbonate, the proton NMR spectrum in deuterated chloroform (B151607) (CDCl₃) shows characteristic signals. google.com For instance, the protons of the methyl groups and those adjacent to the double bond and carbonyl group would have distinct chemical shifts.

¹³C NMR spectroscopy provides information about the different carbon atoms in the molecule. The chemical shift of each carbon is indicative of its hybridization and the nature of the atoms attached to it. For example, the carbonyl carbon (C=O) would appear at a significantly downfield chemical shift compared to the sp³ hybridized carbons of the alkyl chain. The olefinic carbons of the C=C double bond would also have characteristic chemical shifts in the downfield region. rsc.orgspectrabase.com Data for a similar compound, 3,7-dimethyloct-7-en-1-yl methyl carbonate, shows a variety of carbon signals corresponding to its structure. google.com

Table 1: Representative ¹³C NMR Chemical Shift Data for a Structurally Similar Compound (3,7-dimethyloct-7-en-1-yl methyl carbonate) google.com

| Functional Group | Chemical Shift (δ) in ppm |

| Carbonyl (s) | 155.9 |

| Olefinic (s) | 145.9 |

| Olefinic (t) | 109.8 |

| Methylene (t) | 66.6 |

| Methine (q) | 54.6 |

| Methylene (t) | 37.9 |

| Methylene (t) | 36.4 |

| Methylene (t) | 35.5 |

| Methine (d) | 29.5 |

| Methylene (t) | 24.8 |

| Methyl (q) | 22.3 |

| Methyl (q) | 19.4 |

| Note: Data is for a related compound and serves as an illustrative example. s=singlet, t=triplet, q=quartet, d=doublet. |

Mass Spectrometry (MS) Applications

Mass spectrometry (MS) is a crucial technique for determining the molecular weight and fragmentation pattern of this compound. In electron ionization (EI) mass spectrometry, the molecule is bombarded with electrons, leading to the formation of a molecular ion (M+) and various fragment ions. The resulting mass spectrum is a unique fingerprint of the compound.

The fragmentation of ketones is predictable. miamioh.edu Alpha-cleavage, the breaking of the bond adjacent to the carbonyl group, is a common fragmentation pathway. For this compound, this could result in the loss of an alkyl radical. Another characteristic fragmentation is the McLafferty rearrangement, which involves the transfer of a gamma-hydrogen to the carbonyl oxygen, followed by the cleavage of the alpha-beta bond. This rearrangement produces a neutral alkene and a charged enol. libretexts.org

Table 2: Predicted Key Fragment Ions in the Mass Spectrum of this compound

| m/z (mass-to-charge ratio) | Possible Fragment Identity | Fragmentation Pathway |

| 154 | Molecular Ion [M]⁺ | Intact molecule |

| 139 | [M-CH₃]⁺ | Loss of a methyl group |

| 111 | [M-C₃H₇]⁺ | Alpha-cleavage (loss of propyl radical) |

| 97 | [M-C₄H₉]⁺ | Alpha-cleavage (loss of butyl radical) |

| 58 | [C₃H₆O]⁺ | McLafferty Rearrangement |

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. Each functional group absorbs infrared radiation at a characteristic frequency, resulting in a unique IR spectrum.

For this compound, the IR spectrum would be expected to show a strong absorption band corresponding to the stretching vibration of the carbonyl group (C=O) of the ketone. This typically appears in the region of 1705-1725 cm⁻¹. Another key absorption would be from the C=C stretching of the alkene group, which is generally found around 1640-1680 cm⁻¹. The C-H stretching vibrations of the alkyl and vinyl groups would also be visible in the spectrum. The vapor phase IR spectrum of a related compound, (Z)-3,7-dimethylocta-2,6-dienal, shows characteristic peaks that can be used for comparison. chemicalbook.comnist.gov

Table 3: Expected Characteristic IR Absorption Bands for this compound

| Functional Group | Characteristic Absorption Range (cm⁻¹) |

| C=O (Ketone) Stretch | 1705 - 1725 |

| C=C (Alkene) Stretch | 1640 - 1680 |

| C-H (sp²) Stretch | 3010 - 3100 |

| C-H (sp³) Stretch | 2850 - 2960 |

Chromatographic Separation and Quantification

Chromatographic techniques are essential for separating this compound from complex mixtures and for its quantification.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocols

Gas chromatography-mass spectrometry (GC-MS) is a powerful hyphenated technique that combines the separation capabilities of gas chromatography with the detection and identification power of mass spectrometry. ub.edu It is a standard method for the analysis of volatile compounds like this compound, particularly in the analysis of essential oils. researchgate.netmdpi.comresearchgate.netdiabloanalytical.com

In a typical GC-MS protocol, the sample is injected into the gas chromatograph, where it is vaporized and carried by an inert gas through a capillary column. The separation is based on the differential partitioning of the analytes between the mobile phase (carrier gas) and the stationary phase coated on the column. The retention time, the time it takes for a compound to travel through the column, is a characteristic property that aids in its identification.

As the separated components elute from the GC column, they enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides structural information for identification. By comparing the retention time and mass spectrum of an unknown peak with that of a known standard, the presence and concentration of this compound can be confirmed and quantified.

High-Performance Liquid Chromatography (HPLC) Techniques

High-performance liquid chromatography (HPLC) is another widely used separation technique that can be applied to the analysis of this compound. uva.nl While GC is often preferred for volatile compounds, HPLC is advantageous for less volatile or thermally labile compounds. researchgate.net For terpenoids, reversed-phase HPLC is a common approach. sielc.comsielc.com

In a reversed-phase HPLC method, a nonpolar stationary phase (like C18) is used with a polar mobile phase, typically a mixture of water and an organic solvent such as acetonitrile (B52724) or methanol. The separation is based on the hydrophobic interactions between the analyte and the stationary phase. More nonpolar compounds will have a stronger interaction with the stationary phase and thus a longer retention time.

The detection in HPLC can be achieved using various detectors, such as a UV-Vis detector or a mass spectrometer (LC-MS). thno.org For compounds like this compound that have a chromophore (the C=O and C=C bonds), UV detection can be effective. LC-MS provides the added advantage of mass analysis for more definitive identification.

Retention Index Analysis (e.g., Kovats Retention Index)

Retention index (RI) systems are a cornerstone of gas chromatography (GC) for standardizing retention times, thereby facilitating inter-laboratory data comparison and compound identification. The Kovats Retention Index (KI) is the most widely adopted system, particularly in the analysis of volatile compounds like terpene ketones. It relates the retention time of an analyte to those of n-alkanes, which serve as reference standards. The KI value is calculated based on the elution of the analyte relative to the elution of bracketing n-alkanes. nist.govncsu.edu

The calculation of the Kovats Retention Index depends on whether the chromatographic analysis is isothermal or temperature-programmed. nist.gov For an isothermal analysis, the formula is:

I = 100 *[n + (log(t'a) - log(t'n)) / (log(t'n+1) - log(t'n))]

Where:

I is the Kovats Index

n is the number of carbon atoms in the n-alkane eluting before the analyte

t'a is the adjusted retention time of the analyte

t'n is the adjusted retention time of the n-alkane eluting before the analyte

t'n+1 is the adjusted retention time of the n-alkane eluting after the analyte

For temperature-programmed GC, a more common technique for analyzing complex mixtures of volatile compounds, the formula is simplified to a linear interpolation. nist.gov

Due to a lack of specific published Kovats Retention Index data for this compound, data for structurally similar and isomeric compounds are presented below to illustrate the application of this analytical technique. These compounds share the same molecular formula (C10H18O) and possess similar functional groups, making their chromatographic behavior relevant for contextual understanding.

Table 1: Kovats Retention Indices of Related C10-Terpenoid Aldehydes and Alcohols

| Compound | Common Name | CAS Number | Column Type | Kovats Index (KI) |

| (Z)-3,7-Dimethyl-2,6-octadienal | Neral | 106-26-3 | Non-polar | 1214 - 1256 |

| (Z)-3,7-Dimethyl-2,6-octadienal | Neral | 106-26-3 | Polar | 1703 - 1715 |

| 3,7-Dimethyl-6-octenal | Citronellal (B1669106) | 106-23-0 | S-Wax | 1499 |

| (-)-3,7-dimethyloct-6-en-1-ol | Citronellol (B86348) | 7540-51-4 | - | - |

| (Z)-3,7-Dimethyl-2,6-octadien-1-ol | Nerol | 106-25-2 | - | - |

This data is compiled from various sources and is intended for illustrative purposes. nist.govpherobase.comnist.govpherobase.com

The variation in Kovats indices for the same compound on different column types (polar vs. non-polar) highlights the importance of the stationary phase in GC analysis. The polarity of the stationary phase influences the separation of compounds based on their intrinsic polarities.

Purity Assessment and Isomeric Characterization

The assessment of purity and the characterization of isomers are critical steps in the analysis of this compound, especially given the potential for multiple structural and stereoisomers. Gas chromatography, often coupled with mass spectrometry (GC-MS), is the primary technique employed for this purpose. scioninstruments.comnih.govsigmaaldrich.com

Purity Assessment: The purity of a sample of this compound can be determined by quantifying the main peak area relative to the total area of all peaks in the chromatogram. A high-purity sample will exhibit a single, sharp peak with minimal contributions from other components. The use of a flame ionization detector (FID) in GC is common for accurate quantification due to its linear response over a wide range of concentrations. scioninstruments.comnih.gov

Comprehensive two-dimensional gas chromatography (GCxGC) is an advanced technique that offers significantly higher resolution than conventional GC, making it a powerful tool for detecting trace impurities in complex matrices, such as solvents used in extractions. chromatographyonline.com While not specifically documented for this compound, its application in analyzing acetone (B3395972) highlights its potential for rigorous purity assessment of organic compounds. chromatographyonline.com

Isomeric Characterization: The primary challenge in the analysis of this compound is distinguishing it from its isomers. Isomers can include positional isomers (where the double bond or carbonyl group is in a different location) and stereoisomers (enantiomers and diastereomers).

GC-MS is invaluable for isomeric characterization. While isomers often have very similar mass spectra, their retention times on a given GC column will differ. By comparing the retention time and mass spectrum of an unknown peak to that of a certified reference standard, a confident identification can be made. sigmaaldrich.com

In the absence of a specific reference standard for this compound, tentative identification can be achieved by comparing the experimental mass spectrum with entries in spectral libraries like the NIST Mass Spectral Library. The combination of mass spectral matching and Kovats retention index data provides a higher degree of confidence in the identification. ncsu.edu

The separation of optical isomers (enantiomers) requires the use of a chiral stationary phase in the GC column. This technique, known as chiral gas chromatography, can resolve racemic mixtures into their constituent enantiomers, each of which will have a distinct retention time. core.ac.uk This is particularly relevant for this compound as the carbon at position 3 is a chiral center.

Table 2: Analytical Techniques for Purity and Isomeric Characterization of Terpene Ketones

| Analytical Goal | Technique | Detector | Key Information Provided |

| Purity Assessment | Gas Chromatography (GC) | Flame Ionization Detector (FID) | Quantitative determination of the main compound and impurities. |

| Impurity Profiling | Comprehensive GC (GCxGC) | Mass Spectrometry (MS) | High-resolution separation and identification of trace impurities. |

| Isomer Identification | Gas Chromatography-Mass Spectrometry (GC-MS) | Mass Spectrometer | Retention time and mass spectrum for comparison with standards and libraries. |

| Enantiomeric Separation | Chiral Gas Chromatography | FID or MS | Separation and quantification of individual enantiomers. |

This table summarizes the primary analytical methods that would be employed in the characterization of this compound.

Theoretical and Computational Chemistry Studies of 3,7 Dimethyloct 6 En 2 One

Molecular Modeling and Conformational Analysis

Molecular modeling of 3,7-Dimethyloct-6-en-2-one is crucial for understanding its three-dimensional structure and flexibility, which are key determinants of its biological and chemical properties. As an acyclic and conformationally flexible molecule, it can adopt numerous spatial arrangements.

Conformational analysis aims to identify the most stable, low-energy conformers of the molecule. This process typically involves computational methods to explore the potential energy surface of the molecule. For flexible monoterpenoids like geranylacetone (B162166), understanding the preferred conformations is fundamental. The distribution of conformers can influence the molecule's interaction with biological targets, such as olfactory receptors or enzymes. Molecular modeling studies on related acyclic monoterpenes have been used to investigate their interactions with proteins, such as the cyclization of citronellal (B1669106), highlighting the importance of understanding the molecule's shape and flexibility. nih.gov

Quantum Chemical Calculations

Quantum chemical calculations provide detailed information about the electronic structure and reactivity of this compound. These methods, based on the principles of quantum mechanics, can predict various molecular properties with high accuracy.

Electronic Structure: Calculations can determine the distribution of electrons within the molecule, identifying regions of high or low electron density. This is vital for predicting how the molecule will interact with other chemical species.

Reactivity Predictions: Quantum chemical methods, such as Density Functional Theory (DFT), are employed to study reaction mechanisms. For instance, a combined experimental and theoretical study on geranylacetone investigated its free radical scavenging mechanism. researchgate.net The calculations, using the B3LYP functional, helped to evaluate different pathways, including hydrogen atom transfer (HAT), single electron and proton transfer (SET-PT), and sequential proton loss electron-transfer (SPLET). researchgate.net Such studies revealed that the scavenging ability of geranylacetone is associated with the presence of both allylic and alkylic hydrogens near the carbonyl group. researchgate.net These computational approaches allow for the prediction of reaction enthalpies and energy barriers, offering a detailed view of the molecule's chemical behavior in different solvent environments. researchgate.net

Prediction of Physicochemical Parameters

Computational tools are widely used to predict the physicochemical properties of molecules like this compound, which are essential for assessing its behavior in various systems. These predictions are often integrated into large chemical databases and are foundational for structure-activity relationship models. Properties such as partition coefficients (e.g., LogP), which describe a compound's lipophilicity, are critical for understanding its pharmacokinetic profile.

| Parameter | Predicted Value | Source |

|---|---|---|

| Molecular Formula | C10H18O | PubChem |

| Molecular Weight | 154.25 g/mol | PubChem |

| XLogP3 | 3.2 | PubChem |

| Hydrogen Bond Donor Count | 0 | PubChem |

| Hydrogen Bond Acceptor Count | 1 | PubChem |

| Rotatable Bond Count | 5 | PubChem |

Structure-Activity Relationship (SAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a compound and its biological activity. For a compound like this compound, QSAR models could be developed to predict various activities, such as its fragrance profile or its potential biological effects.

The development of a QSAR model involves several steps:

Data Collection: A dataset of compounds with known activities (e.g., odor intensity) is compiled.

Descriptor Calculation: A wide range of molecular descriptors (physicochemical, topological, electronic) are calculated for each compound in the dataset.

Model Building: Statistical or machine learning methods, such as k-nearest neighbors (kNN) or Support Vector Machines (SVM), are used to create a model that correlates the descriptors with the observed activity. nih.govsemanticscholar.org

Validation: The model's predictive power is rigorously tested using internal (cross-validation) and external validation sets to ensure its reliability. nih.govacs.org

For fragrance compounds, combinatorial QSAR (Combi-QSAR) approaches have been developed to explore combinations of different descriptor sets and correlation methods to find statistically significant and predictive models. nih.govacs.org Such models could be applied to predict the odor characteristics of this compound based on its structural features.

Cheminformatics and Database Integration for Compound Information

Cheminformatics involves the use of computational methods to analyze and manage large sets of chemical data. Publicly accessible databases are essential resources that integrate vast amounts of information on chemical compounds, including this compound.

Major cheminformatics databases include:

PubChem: A comprehensive repository containing information on chemical substances, compounds, and their biological activities. It provides computed properties, structural data, and links to relevant literature for millions of compounds. osdd.net

ChEMBL: A large, manually curated database of bioactive molecules with drug-like properties, containing information on compounds, their targets, and bioactivity data extracted from scientific literature. osdd.netneovarsity.org

ZINC: A database of commercially available compounds specifically designed for virtual screening, which is a key process in drug discovery. osdd.net

Specialized Databases: There are also databases dedicated to specific classes of compounds, such as TeroMOL and TPCN, which focus on terpenoids and their derivatives, providing information on their structures and biological sources. researchgate.netoup.com

These databases serve as foundational tools for computational studies, providing the necessary data for molecular modeling, QSAR development, and the prediction of a compound's properties and potential biological effects. neovarsity.orgmdpi.com

Investigations into Cellular Processes and Signaling Pathways

Research into this compound, commonly known as geranylacetone, and its derivatives has revealed significant interactions with fundamental cellular and signaling pathways. These compounds are explored for their potential to modulate cell fate and communication, with implications for various fields of biological research.

Modulation of Cell Proliferation and Apoptosis Mechanisms (e.g., PI3K/Akt pathways)

The Phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway is a critical intracellular cascade that governs cell cycle progression, proliferation, survival, and apoptosis. wikipedia.org Dysregulation of this pathway is a hallmark of many diseases, making it a key target for therapeutic investigation. cellsignal.com

A closely related acyclic terpene ketone, geranylgeranylacetone (GGA), has been shown to exert protective effects through the activation of the PI3K/Akt/mTOR signaling pathway. nih.gov In a study on retinal ischemia-reperfusion injury, GGA-induced expression of Heat Shock Protein 70 (HSP70) was found to reduce apoptosis and gliosis. The protective mechanism was dependent on the activation of PI3K/Akt/mTOR signaling, indicating that GGA's influence on cell survival is mediated through this key pathway. nih.gov

Furthermore, research on geraniol, a structural precursor to this family of compounds, demonstrates a clear role in modulating cell proliferation and apoptosis. Studies have shown that geraniol can inhibit the proliferation of various cancer cell lines and induce apoptosis, or programmed cell death. nih.gov In colon cancer cells, geraniol and its derivative geranyl acetate were found to induce apoptosis, evidenced by the upregulation of the pro-apoptotic protein Bax and downregulation of the anti-apoptotic protein Bcl-2. nih.gov This modulation of apoptotic proteins, which are downstream effectors of the PI3K/Akt pathway, highlights the potential for these compounds to influence cell fate decisions. Some research indicates geraniol itself can induce the activation of the PI3K/Akt signaling pathway. researchgate.net

Role in Cell Signaling (e.g., in biological systems)

Cell signaling is the complex system of communication that governs basic cellular activities and coordinates cell actions. The PI3K/Akt/mTOR pathway is a central hub in this communication network. ptglab.com The activation of this pathway by compounds like geranylgeranylacetone (GGA) is a prime example of their role in cell signaling. nih.gov By initiating this cascade, GGA influences downstream processes that control not only apoptosis but also cell growth, protein synthesis, and metabolism. nih.gov

The signaling process begins when an extracellular signal activates PI3K, which then phosphorylates lipids in the cell membrane, creating docking sites for proteins like Akt. qiagen.com Once activated, Akt can phosphorylate a multitude of downstream targets, regulating their activity. cellsignal.com The research demonstrating that GGA's protective effects are reliant on the activation of PI3K/Akt/mTOR signaling confirms its role as a modulator of this critical biological pathway. nih.gov

Augmentation of Neurotransmitter Systems (e.g., cholinergic response in Caenorhabditis elegans)

Derivatives of this compound have been investigated for their ability to modulate neurotransmitter systems. Acetylcholine (B1216132) (ACh) is a major neurotransmitter in both vertebrates and invertebrates, and its proper function is crucial for neuromuscular control and cognitive processes. nih.gov

A study utilizing the model organism Caenorhabditis elegans explored the effects of two derivatives, 3,7-dimethyloct-6-enal (citronellal) and 3,7-dimethyloct-6-enyl acetate, on the cholinergic system. The research found that these compounds could augment the cholinergic response, leading to a significant elevation of synaptic ACh levels. nih.gov This effect was achieved through the mitigation of acetylcholinesterase (AChE) activity, the enzyme responsible for breaking down acetylcholine in the synapse. nih.gov By reducing AChE activity at both the biochemical and transcriptomic levels, the compounds effectively increase the availability of acetylcholine at the neuromuscular junction. nih.gov

The study also revealed that the mechanism involved the modulation of the choline transporter and choline acetyltransferase at the genomic level, further enhancing the cholinergic signaling. nih.gov This research identifies these derivatives as potential tools for studying cholinergic neurotransmission and its role in various biological processes. nih.govresearchgate.net

Antimicrobial and Antifungal Activity Studies

Terpenoid compounds, including this compound and its derivatives, are widely recognized for their biological activities, including antimicrobial and antifungal properties.

Antibacterial Efficacy (e.g., against Escherichia coli, Enterobacter faecalis, Proteus)

The antibacterial potential of compounds structurally related to this compound has been noted in scientific literature. For example, essential oils containing these and other terpenoids have shown efficacy against a range of bacteria. While specific minimum inhibitory concentration (MIC) data for this compound against Escherichia coli, Enterococcus faecalis, and Proteus species is not extensively detailed in readily available literature, the general class of compounds is known for antibacterial action.

Research on various bacterial strains demonstrates the methods used to determine such efficacy. Studies often measure the MIC, which is the lowest concentration of a substance that prevents visible growth of a bacterium. E. faecalis is a particularly resilient bacterium often associated with persistent infections, making it a key target in antimicrobial research. nih.govnih.gov Likewise, various strains of E. coli are used as models to test the efficacy of novel antimicrobial agents. mdpi.com

The following table provides illustrative MIC values for common antibiotics against target bacteria to provide context for antibacterial efficacy studies.

Contextual MIC Values for Select Antibiotics

| Bacterium | Antibiotic | MIC Range (μg/mL) | Reference |

|---|---|---|---|

| Enterococcus faecalis | Ampicillin | 1 - 4 | researchgate.net |

| Enterococcus faecalis | Daptomycin | 1 - 4 | researchgate.net |

| Escherichia coli | Ciprofloxacin | ≤0.25 - >32 | mdpi.com |

| Escherichia coli | Cefotaxime | ≤0.25 - >128 | mdpi.com |

Antifungal Properties (e.g., inhibition of Curvularia fungi)

The antifungal activity of terpenoids is an active area of investigation. Geraniol, a related alcohol, and its esters have demonstrated antifungal properties. For instance, geranyl cinnamate ester has shown activity against Candida albicans and Aspergillus niger, with a minimum effective concentration against C. albicans being 0.16 μL/mL. nih.gov

While the broad antifungal potential of this class of compounds is established, specific research detailing the efficacy of this compound against fungi of the Curvularia genus is limited in the available literature. Curvularia species are known plant pathogens and opportunistic human pathogens. researchgate.netnih.gov Studies on Curvularia lunata often focus on its susceptibility to established botanical and chemical fungicides rather than novel compounds like geranylacetone. researchgate.netmdpi.com However, the known activity of related compounds like geraniol against other fungal species suggests a potential avenue for future research into the specific applications of this compound against pathogenic fungi like Curvularia. nih.gov

Antioxidant and Anti-inflammatory Mechanisms

While the broader class of terpenoids, which includes this compound, is known for a variety of biological activities, specific research into the antioxidant and anti-inflammatory mechanisms of this particular compound is limited. Essential oils containing this compound (also known as sulcatone) as a minor component have demonstrated moderate antioxidant properties; however, this activity is generally attributed to other constituents like phenolic compounds or oxygenated monoterpenes within the oil nih.gov.

Free Radical Scavenging and Oxidative Stress Mitigation

Direct studies detailing the capacity of this compound to scavenge free radicals or mitigate oxidative stress are not extensively available in current scientific literature. The antioxidant potential of essential oils is often linked to their complex mixture of components, and the specific contribution of sulcatone to this effect has not been isolated or quantified nih.gov. While related compounds such as the monoterpene alcohol nerol have been noted for their antioxidant applications, these properties cannot be directly extrapolated to this compound due to differences in their chemical structures mdpi.com.

Pest Control and Semiochemical Research

This compound is a significant volatile organic compound in the field of chemical ecology, acting as a semiochemical—a chemical substance that carries a message—for various insect species. Its role can be complex, functioning as either an attractant or a repellent depending on the species and context medchemexpress.comblogspot.com.

Insect Repellent Properties

This compound is a natural component of insect-repelling plants like lemongrass and citronella blogspot.comnih.gov. Research has confirmed its repellent effects against several insect species. For instance, it is a key ingredient in patented pest repellent compositions designed to deter biting flies google.com. Some studies suggest its mechanism involves blocking key odorant receptors on mosquito antennae, effectively masking the chemical cues that attract them to hosts blogspot.com. However, its function is not universally repellent; for certain species, such as the Aedes aegypti mosquito, it can act as an attractant, highlighting its dual role in insect behavior smolecule.comnmppdb.com.ngwikipedia.org.

Control of Agricultural Pests (e.g., tobacco beetles)

Significant research has demonstrated the efficacy of this compound in controlling major agricultural pests. A notable example is its bioactivity against the maize weevil, Sitophilus zeamais, a primary pest of stored maize nih.gov. In laboratory settings, the compound exhibited potent repellent and fumigant actions against this pest nih.gov.

In olfactometer bioassays, it showed a strong, dose-dependent repellent effect on S. zeamais nih.gov. Furthermore, its fumigant toxicity was determined, proving lethal to the weevils after 24 hours of exposure nih.gov. Beyond direct insect control, the compound also serves as a pheromone component for various beetle species, including the ambrosia beetle Megaplatypus mutatus and certain cerambycid beetles, which has implications for developing species-specific monitoring and mating disruption strategies nih.govresearchgate.net.

Pest Control Activity of this compound Against Sitophilus zeamais

| Bioassay Type | Parameter | Value | Conditions |

|---|---|---|---|

| Repellency (Olfactometer) | Response Index at 40.0 µM | -92.1% | Two-choice bioassay |

| Response Index at 4.0 µM | -60.7% | ||

| Response Index at 0.4 µM | -32.1% | ||

| Fumigant Toxicity | LC₅₀ | 12.3 µL/L air | 24-hour exposure |

| LC₉₅ | 17.2 µL/L air |

Environmental Bioremediation Potential (e.g., biocide and bactericide in wastewater treatment)

The application of this compound in environmental bioremediation, particularly in wastewater treatment, is not well-documented. However, its inherent biocidal properties, specifically its antifungal activity, suggest potential for use in controlling microbial populations nih.gov.

Research has shown that the compound is an effective fungicide against key phytopathogenic fungi that contaminate stored grains, such as maize nih.gov. It inhibits the growth of several fungal species in a dose-dependent manner. This fungicidal action is significant as it not only prevents spoilage but also reduces the production of harmful mycotoxins in stored agricultural products nih.gov. While these findings establish its role as a biocide, further research is needed to explore its efficacy and viability as a bactericide or its potential application in larger-scale environmental systems like wastewater treatment.

Antifungal Activity of this compound (Fumigant Method)

| Fungal Species | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Fusarium verticillioides | 3.5 mM |

| Aspergillus parasiticus | 3.8 mM |

| Aspergillus flavus | 3.9 mM |

Applications in Industrial and Applied Chemistry Research Excluding Human Clinical/direct Consumption

Flavor and Fragrance Industry Research and Development

Olfactory Profile Characterization and Nuance Development

There is a lack of specific scientific studies detailing the olfactory characteristics of 3,7-Dimethyloct-6-en-2-one. The scent profile of a molecule is highly dependent on its specific structure, and thus, the aroma of related compounds cannot be reliably extrapolated.

Formulation Chemistry for Perfumes and Flavorants

Due to the absence of detailed olfactory data, the use of this compound in the formulation chemistry of perfumes and flavorants is not documented. Fragrance formulation relies on a deep understanding of a compound's scent, its intensity, and how it interacts with other fragrance materials.

Chemical Feedstocks and Intermediates in Fine Chemical Synthesis

Branched unsaturated ketones are recognized as valuable intermediates in organic synthesis. The presence of both a ketone and a carbon-carbon double bond allows for a variety of chemical transformations.

Pharmaceutical Precursors and Prodrugs

There is no direct evidence in the provided search results to suggest that this compound is currently utilized as a precursor or in prodrugs for pharmaceuticals. Research on a structurally similar compound, 3-(4-fluorobenzyl)-3,7-dimethyloct-6-en-2-one, has shown that the ketone can be reduced to the corresponding alcohol, demonstrating the potential for this functional group to be modified in more complex syntheses.

Agrochemical Intermediates

Specific research detailing the use of this compound as an intermediate in the synthesis of agrochemicals is not available in the provided results.

Synthesis of High-Value Compounds (e.g., vitamins A, E, K, ionones)

While related terpenoid compounds are fundamental in the synthesis of high-value compounds like vitamins and ionones, there is no specific information linking this compound to these synthetic pathways. For instance, dehydrolinalool, a different C10 terpenoid, is a known intermediate for vitamins and ionones. chemicalbook.com

Research on Bio-based Solvents and Green Chemistry Initiatives

The pursuit of green chemistry, which aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances, has spurred research into renewable and sustainable alternatives to conventional petroleum-based solvents. Within this framework, this compound, a ketone derivable from natural sources, is a subject of growing interest for its potential as a bio-based solvent. This section explores the research underpinning its role in green chemistry, from its synthesis from renewable feedstocks to its potential applications as a sustainable solvent.

Synthesis from Renewable Feedstocks

The foundation of a green solvent lies in its origin. This compound can be synthesized from precursors that are readily available from renewable botanical sources, most notably citronellal (B1669106) and its corresponding alcohol, citronellol (B86348). These precursors are major constituents of essential oils like that of citronella grass (Cymbopogon nardus), positioning them as attractive, bio-based starting materials. nih.govmedchemexpress.com

The conversion of these natural precursors into this compound involves key chemical transformations that are increasingly being optimized to align with green chemistry principles. One critical step is the catalytic conversion of citronellal to its corresponding secondary alcohol, 3,7-dimethyloct-6-en-2-ol. Research has demonstrated the efficacy of various catalytic systems for this transformation. For instance, the hydrogenation of citronellal can be selectively controlled to yield the desired secondary alcohol.

Following the formation of the secondary alcohol, the subsequent step is its oxidation to the target ketone, this compound. Green chemistry principles favor the use of catalytic oxidation methods that avoid stoichiometric, often toxic, heavy-metal oxidants. Biocatalysis, utilizing enzymes such as alcohol dehydrogenases (ADHs), presents a particularly promising green route. nih.govfrontiersin.orgfrontiersin.org Research into non-enantioselective ADHs is significant in this context, as they can facilitate the complete conversion of a racemic secondary alcohol to the corresponding ketone, which is desirable when the ketone itself is the target product. frontiersin.orgfrontiersin.org

The table below summarizes findings from research into the catalytic conversion of citronellal, a key step in the bio-based production pathway for this compound.

| Reactant | Catalyst | Temperature (°C) | Pressure (bar) | Reaction Time (h) | Conversion (%) | Major Product(s) | Reference |

| Citronellal | Skeletal Ni | 100 | 20 | 1 | 100 | Citronellol (51.78% yield) | frontiersin.org |

| Citronellal | Skeletal Ni | 150 | 10 | 1 | 100 | 3,7-dimethyl-1-octanol | frontiersin.org |

| Citronellal | Skeletal Ni | 200 | 10 | 1 | 100 | 3,7-dimethyl-1-octanol | frontiersin.org |

Interactive Data Table: Catalytic Hydrogenation of Citronellal

Potential as a Bio-based Solvent

Terpenes and their derivatives, the class of compounds to which this compound belongs, are gaining recognition as viable green solvents. nih.govkaust.edu.saresearchgate.netnih.gov They offer several advantages over conventional halogenated or aromatic solvents, including lower toxicity, biodegradability, and a reduced environmental footprint owing to their renewable sourcing.

While specific studies on the solvent properties of this compound are not extensively documented in publicly available literature, its molecular structure provides insight into its potential solvent characteristics. The presence of a ketone functional group introduces polarity, suggesting it could be a suitable solvent for a range of polar and moderately non-polar organic compounds. The C10 aliphatic chain, on the other hand, imparts significant non-polar character. This amphiphilic nature could make it a versatile solvent for various applications.

The table below outlines some of the physicochemical properties of related terpene-derived compounds, which can serve as a proxy for estimating the solvent characteristics of this compound.

| Compound | Molecular Formula | Molar Mass ( g/mol ) | Boiling Point (°C) | Density (g/cm³) | Solubility |

| 3,7-Dimethyloct-6-en-2-ol | C10H20O | 156.27 | - | - | - |

| 3,7-Dimethyloctan-3-ol | C10H22O | 158.28 | 204 | 0.831 | Moderately soluble in water; soluble in organic solvents |

| 3,7-Dimethyl-1-octanol | C10H22O | 158.28 | 98-99 (at 9 mmHg) | 0.828 | Insoluble in water; soluble in alcohol and oils |

Interactive Data Table: Physicochemical Properties of Related Compounds

Research into other terpene-derived ketones has demonstrated their efficacy as solvents in various applications, including extractions and as reaction media. This provides a strong rationale for investigating the potential of this compound in similar roles. Its derivation from renewable feedstocks, coupled with the ongoing development of green synthetic routes, positions it as a promising candidate in the expanding portfolio of sustainable, bio-based solvents. Further research is warranted to fully characterize its solvent properties and evaluate its performance in specific industrial and chemical processes.

Future Research Directions and Emerging Trends

Integrated Omics Approaches in Biological Systems (e.g., metabolomics, transcriptomics)

The advent of multi-omics technologies, such as metabolomics and transcriptomics, offers a powerful lens through which to investigate the intricate interactions of 3,7-Dimethyloct-6-en-2-one within biological systems. epa.gov These approaches allow for a holistic view of the molecular responses of cells and organisms to chemical exposure.

Metabolomics provides a snapshot of the complete set of small-molecule metabolites within a biological sample. By exposing a model system (e.g., cell cultures, microorganisms) to this compound, researchers can identify alterations in metabolic pathways. For instance, studies on other ketones have demonstrated the utility of metabolomics in understanding their effects on cellular metabolism. nih.gov Future research could apply similar methodologies to map the metabolic fingerprint of this compound, potentially revealing novel metabolic pathways or identifying biomarkers of exposure.

Transcriptomics , the study of the complete set of RNA transcripts, can reveal how this compound influences gene expression. This can provide insights into the cellular mechanisms affected by the compound. For example, multi-omics analyses of terpenoid biosynthesis in plants have successfully identified key genes and regulatory networks. frontiersin.orgnih.gov Applying transcriptomics to systems exposed to this compound could elucidate its mode of action, highlighting its effects on cellular processes like stress response, signaling, and proliferation. researchgate.net

The integration of these omics datasets can provide a comprehensive understanding of the compound's biological impact. Joint analysis of metabolomic and transcriptomic data can link changes in gene expression to specific metabolic outcomes, offering a more complete picture of the compound's biological activity. frontiersin.org

Sustainable Production and Biocatalytic Synthesis Routes

The increasing demand for natural and sustainably sourced chemicals has spurred research into biocatalytic and metabolic engineering approaches for the production of terpenoids. researchgate.netkneopen.com Traditional chemical synthesis of such compounds can be complex and environmentally demanding, making bio-based production an attractive alternative. knepublishing.com

Terpenoids are biosynthesized from universal five-carbon precursors, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP), which are produced through the mevalonate (B85504) (MVA) or the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathways. knepublishing.combenthamscience.comyoutube.com Metabolic engineering of microorganisms like E. coli or yeast to enhance the flux through these pathways is a key strategy for overproducing desired terpenoids. kneopen.com

The synthesis of the specific carbon skeleton of this compound would involve terpene synthases, a diverse class of enzymes that catalyze the complex cyclization and rearrangement reactions to form the vast array of terpene structures. knepublishing.com Subsequent enzymatic modifications, such as oxidation by cytochrome P450 monooxygenases or dehydrogenases, would be required to introduce the ketone functionality.

Future research will likely focus on the discovery and characterization of novel enzymes capable of producing this compound or its immediate precursors. The development of microbial cell factories engineered with these specific biosynthetic pathways could enable large-scale, sustainable production from simple carbon sources. kneopen.com

| Biocatalytic Approach | Description | Potential Application for this compound |

| Metabolic Engineering | Modifying the metabolic pathways of a host organism (e.g., yeast, E. coli) to enhance the production of a target molecule. kneopen.com | Engineering a microbial host to overproduce the precursor geranyl pyrophosphate (GPP) and introducing specific enzymes (a terpene synthase and an oxidase/dehydrogenase) to convert it to this compound. |

| Enzyme-Based Biocatalysis | Using isolated enzymes to perform specific chemical transformations. | Employing a specific alcohol dehydrogenase or oxidase to convert a precursor alcohol, such as the corresponding 3,7-Dimethyloct-6-en-2-ol, into the desired ketone. |

| Whole-Cell Biotransformation | Using whole microbial cells containing the necessary enzymes to convert a substrate into a desired product. | Utilizing a microorganism that naturally produces enzymes capable of oxidizing a readily available substrate, like citronellol (B86348), to the target ketone. |

Advanced Material Science Applications

While primarily known as a fragrance and flavor compound, the chemical structure of this compound suggests potential for its use in advanced material science. As a volatile organic compound (VOC) with a ketone functional group, it shares characteristics with compounds used in the synthesis of polymers and specialty chemicals. epa.govcorrosionpedia.comtestlabsuk.comwikipedia.org

The ketone functional group is a versatile handle for chemical reactions. Ketones are widely used as industrial solvents and as starting materials for the synthesis of various organic compounds and polymers. geeksforgeeks.orgebsco.comyoutube.comlibretexts.orgyoutube.com For example, cyclohexanone (B45756) is a key intermediate in the production of nylon. geeksforgeeks.org The presence of a reactive ketone group in this compound could allow it to be used as a monomer or a building block for the synthesis of novel polymers with specific properties, such as biodegradability or tailored thermal characteristics.

Furthermore, its nature as a bio-derived VOC could make it a candidate for the development of "green" solvents or plasticizers, replacing petroleum-derived alternatives. testlabsuk.comucar.edu The double bond in its structure also offers another site for polymerization or functionalization, potentially leading to the creation of cross-linked materials or functional surfaces. Research in this area would involve exploring the reactivity of this compound in polymerization reactions and characterizing the properties of the resulting materials.

Structure-Based Research for Novel Biological Activities (non-clinical)

The diverse biological activities reported for terpenoids and ketones provide a strong rationale for investigating the non-clinical therapeutic potential of this compound. researchgate.netnih.gov The field of structure-activity relationship (SAR) studies, which seeks to understand how the chemical structure of a molecule relates to its biological activity, is a key avenue for this research.

The structure of this compound contains several features that could be modified to modulate its biological activity: the ketone group, the carbon-carbon double bond, and a chiral center at the C3 position. For example, reduction of the ketone to a hydroxyl group would yield the corresponding alcohol, 3,7-Dimethyloct-6-en-2-ol, potentially altering its activity. The modification of structurally similar compounds has been shown to significantly impact their pharmacological profiles. mdpi.com

Related terpenoids have been reported to possess a range of biological effects. For example, a structurally related compound, dihydrolinalool (3,7-dimethyloct-6-en-3-ol), has been studied for potential antioxidant and anti-inflammatory properties. medchemexpress.commolnova.com Another related compound, 3,7-dimethyloct-6-enal, has been investigated for its potential to ameliorate acetylcholine (B1216132) deficits. These findings suggest that this compound could be a valuable scaffold for the development of new bioactive compounds.

Future non-clinical research could involve the synthesis of a library of derivatives of this compound with modifications at key positions. These compounds would then be screened in a variety of in vitro assays to identify novel biological activities.

| Compound Name | Structural Class | Observed Non-Clinical Biological Activity |

| Dihydrolinalool (3,7-Dimethyloct-6-en-3-ol) | Terpenoid Alcohol | Potential antioxidant and anti-inflammatory properties. molnova.com |

| 3,7-Dimethyloct-6-enal | Terpenoid Aldehyde | Investigated for potential to ameliorate acetylcholine deficits. |

| Linalool (B1675412) | Terpenoid Alcohol | Antimicrobial agent. hmdb.ca |

| Terpenoids (general) | Various | Anti-inflammatory, antimicrobial, neuroprotective effects. nih.govmdpi.com |

Q & A

Basic: What are the established synthetic routes for 3,7-Dimethyloct-6-en-2-one, and how can their efficiency be experimentally validated?

Methodological Answer:

Common synthesis methods include Claisen-Schmidt condensation or oxidation of corresponding alcohols. To validate efficiency:

- Yield Optimization : Use Design of Experiments (DoE) to test variables (temperature, catalyst concentration) .

- Purity Assessment : Employ GC-MS for quantitative analysis and NMR spectroscopy to confirm structural integrity .

- Reproducibility : Replicate procedures across multiple batches, documenting deviations (e.g., reaction time adjustments) .

Advanced: How can contradictions in reported spectroscopic data (e.g., IR carbonyl peaks) for this compound be resolved?

Methodological Answer:

Contradictions often arise from solvent effects or instrumental calibration. Resolution strategies:

- Comparative Analysis : Re-analyze samples under standardized conditions (solvent, concentration) using high-resolution FT-IR .

- Meta-Review : Systematically compare literature data, noting instrumental specifications (e.g., resolution limits in older studies) .

- Collaborative Verification : Share raw spectral data via open-access platforms for peer validation .

Basic: What are the best practices for characterizing the physical properties (e.g., boiling point, solubility) of this compound?

Methodological Answer:

- Boiling Point : Use fractional distillation with calibrated thermocouples; validate via comparison to computational models (e.g., Antoine equation) .

- Solubility : Conduct gravimetric analysis in multiple solvents (polar/non-polar), reporting temperature-controlled measurements .

- Data Reporting : Follow IUPAC guidelines for significant figures and SI units .

Advanced: How can researchers design a study to investigate the compound’s reactivity in catalytic asymmetric reactions?

Methodological Answer:

- Catalyst Screening : Use a combinatorial library of chiral catalysts (e.g., BINOL-derived ligands) and monitor enantiomeric excess via chiral HPLC .

- Kinetic Profiling : Employ stopped-flow NMR to track intermediate formation .

- Statistical Modeling : Apply multivariate regression to correlate catalyst structure with reaction outcomes .

Basic: What analytical techniques are critical for assessing the stability of this compound under varying storage conditions?

Methodological Answer:

- Accelerated Stability Testing : Expose samples to elevated temperatures/humidity, analyzing degradation products via LC-MS .

- Kinetic Studies : Use Arrhenius plots to predict shelf life .

- Quality Metrics : Document oxidation markers (e.g., peroxide value) using iodometric titration .

Advanced: How should researchers address discrepancies in bioactivity data across in vitro vs. in vivo studies of this compound?

Methodological Answer:

- Dose-Response Replication : Standardize cell lines/animal models to isolate pharmacokinetic variables (e.g., bioavailability) .

- Metabolite Tracking : Use isotopic labeling (e.g., ¹⁴C) and mass spectrometry to identify active metabolites .

- Data Harmonization : Apply FAIR principles (Findable, Accessible, Interoperable, Reusable) to enable cross-study comparisons .

Basic: What statistical methods are appropriate for analyzing dose-response relationships in toxicological studies of this compound?

Methodological Answer:

- Non-Linear Regression : Fit data to Hill or Log-Logistic models using software like GraphPad Prism .

- Outlier Detection : Apply Grubbs’ test to exclude anomalous data points .

- Confidence Intervals : Report EC₅₀/LC₅₀ values with 95% confidence intervals to quantify uncertainty .

Advanced: How can computational chemistry (e.g., DFT) complement experimental studies of this compound’s electronic properties?

Methodological Answer:

- DFT Simulations : Calculate HOMO/LUMO energies to predict reactivity sites; validate with experimental redox potentials .

- Molecular Dynamics : Simulate solvent interactions to explain solubility discrepancies .

- Benchmarking : Compare computed vs. experimental IR/Raman spectra to refine force-field parameters .

Basic: What protocols ensure ethical and accurate reporting of synthetic yields and spectral data in publications?

Methodological Answer:

- Transparency : Disclose all reaction attempts, including failed conditions, in supplementary materials .

- Spectral Archiving : Upload raw NMR/GC-MS data to repositories like Zenodo .

- Compliance : Adhere to COPE guidelines for data integrity and authorship .

Advanced: How can machine learning optimize the synthesis and application of this compound in complex reaction systems?

Methodological Answer:

-

Predictive Modeling : Train neural networks on reaction databases (e.g., Reaxys) to predict optimal catalysts/solvents .

AI助科研之如何使用在问辅助实验(六)01:26

-

Automation : Integrate robotic platforms for high-throughput experimentation, using ML to analyze real-time HPLC data .

-

Bias Mitigation : Validate models with holdout datasets and SHAP analysis to ensure generalizability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.